
1,3-Naphthalenediol
Overview
Description
1,3-Naphthalenediol (C₁₀H₈O₂, molecular weight: 160.17 g/mol) is a dihydroxy-substituted naphthalene derivative with hydroxyl groups at the 1- and 3-positions. It is synthesized via the condensation of ethyl phenylacetylmalonate and subsequent hydrolysis, as described in classical organic synthesis protocols . This compound exhibits unique reactivity due to the spatial arrangement of its hydroxyl groups, enabling applications in pharmaceuticals, dyes, and polymer chemistry. Its IUPAC InChIKey (XOOMNEFVDUTJPP-UHFFFAOYSA-N) and CAS number (132-86-5) are well-documented in chemical databases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxynaphthalene typically involves the hydroxylation of naphthalene. One common method is the catalytic hydroxylation using hydrogen peroxide in the presence of a catalyst such as vanadium pentoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,3-dihydroxy derivative .
Industrial Production Methods
In an industrial setting, the production of 1,3-dihydroxynaphthalene can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
1,3-Naphthalenediol undergoes oxidation under alkaline conditions to form 2-hydroxy-1,4-naphthoquinone . This reaction highlights its susceptibility to oxidative transformations, which are critical in both synthetic and biological contexts.
Reaction Conditions | Product | Key Observations |
---|---|---|
Alkaline solution (pH > 9) | 2-Hydroxy-1,4-naphthoquinone | Oxidation occurs via electron transfer; yields depend on oxidant strength and solvent . |
Diazotization and Azo Coupling
This compound reacts with diazo-transfer agents like azidodimethylcarbamoyl chloride (ADMC) to form bis-diazotized derivatives . This contrasts with other diols (e.g., 1,2- or 1,4-naphthalenediols), which typically yield mono-diazotized products .
Reagent | Conditions | Product | Yield |
---|---|---|---|
ADMC + Et₃N (THF, -20°C) | 3 equiv. ADMC, 1 h reaction | Bis-diazotized compound | 80% |
Subsequent acetylation of mono-diazotized intermediates facilitates isolation, though this compound uniquely forms bis derivatives directly under these conditions .
Reactivity with Ammonia
Heating this compound with ammonia at 140°C produces 3-amino-1-naphthol and 1,3-naphthalenediamine . This substitution reaction demonstrates its utility in synthesizing amino-functionalized aromatic compounds.
\text{C}_{10}\text{H}_8\text{O}_2+\text{NH}_3\xrightarrow{140^\circ \text{C}}\text{C}_{10}\text{H}_9\text{NO}+\text{C}_{10}\text{H}_{10}\text{N}_2}
Antioxidant Activity
This compound exhibits moderate radical scavenging behavior , though it is less active than 1,8-naphthalenediol derivatives. Its rate constant for hydrogen atom transfer (HAT) to peroxyl radicals () is lower compared to ortho-diols like catechol .
Compound | (M⁻¹s⁻¹) | Stoichiometric Factor (n) |
---|---|---|
This compound | (estimated) | Not reported |
1,8-Naphthalenediol | 1.1 |
Mutagenicity of Oxidation Byproducts
Ozonation and chlorination of this compound in aqueous solutions generate mutagenic products. These compounds show activity in Salmonella typhimurium assays, particularly in strains sensitive to oxidative damage (e.g., TA102) .
Treatment | Observed Mutagenicity | Strains Affected |
---|---|---|
Ozonation + Chlorination | Dose-dependent mutagenic response | TA98, TA100, TA102 |
Electrochemical Behavior
In N,N-dimethylformamide (DMF), this compound participates in proton-coupled electron transfer (PCET) with electrogenerated superoxide (). Its redox potential and reactivity differ from 1,2- and 1,4-isomers due to hydroxyl group positioning .
Coordination Chemistry
This compound forms stable complexes with metal ions (e.g., Fe³⁺, Al³⁺) in the presence of mordants. These complexes are used in dyeing applications, where the compound acts as a chelating agent .
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into polycyclic aromatic hydrocarbons (PAHs) and carbon oxides. The decomposition pathway is influenced by oxygen availability .
Key Takeaways:
-
This compound’s reactivity is governed by its hydroxyl group positions, enabling diverse transformations.
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Its bis-diazotization behavior and mutagenic oxidation byproducts are notable for industrial and toxicological studies.
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Comparative studies with 1,2- and 1,4-isomers reveal distinct antioxidant and electrochemical profiles .
For synthetic applications, its stability in air and sensitivity to light necessitate inert handling conditions.
Scientific Research Applications
Organic Synthesis
1.1. Chemical Intermediates
1,3-Naphthalenediol serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of dyes, pigments, and other chemical derivatives due to its hydroxyl groups that facilitate further chemical reactions. For instance, it can undergo reactions such as etherification or esterification to yield more complex structures.
Table 1: Common Reactions Involving this compound
Reaction Type | Example Product | Reference |
---|---|---|
Etherification | Alkyl naphthalenes | |
Esterification | Naphthalene esters | |
Oxidation | Naphthoquinones |
Pharmaceutical Applications
2.1. Antioxidant Properties
Research has shown that this compound exhibits potent antioxidant properties, making it a candidate for pharmaceutical formulations aimed at reducing oxidative stress. Its ability to scavenge free radicals has been documented in several studies, indicating potential therapeutic uses in conditions associated with oxidative damage.
2.2. Anticancer Activity
Recent studies have indicated that this compound possesses anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxic effects that could be harnessed for cancer treatment.
Case Study: Anticancer Effects
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of this compound against breast cancer cells, where it induced apoptosis through the activation of specific signaling pathways .
Environmental Science
3.1. Biodegradation Studies
In environmental chemistry, this compound has been studied for its biodegradability and potential use in bioremediation processes. Its structure allows certain microorganisms to utilize it as a carbon source, thus aiding in the degradation of more complex pollutants.
Table 2: Microorganisms Capable of Biodegrading this compound
Mechanism of Action
The mechanism of action of 1,3-dihydroxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit the activity of NRH dehydrogenase [quinone] 2, which plays a role in cellular redox reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The positions of hydroxyl groups on the naphthalene ring significantly influence chemical reactivity, physical properties, and biological activity. Below, 1,3-naphthalenediol is compared with its isomers (1,2-, 1,4-, 1,5-, 1,7-, 1,8-, 2,3-, and 2,7-naphthalenediol) across key parameters.
Chemical Reactivity
Diazotization Reactions
This compound uniquely forms bis-diazotized compounds under standard conditions (80% yield with 3 equivalents of ADMC3), whereas other isomers (e.g., 1,2-, 1,4-) primarily yield mono-diazotized products . This reactivity is attributed to the para-like orientation of the hydroxyl groups, facilitating dual substitutions.
Oxidation and Redox Activity
In studies with manganese oxides, this compound demonstrated moderate oxidative activity:
- 54% Mn reduction and 65% oxidation over 14 days .
In contrast, 2,3- and 1,4-naphthalenediols showed higher Mn reduction (83% and 70%, respectively) and complete oxidation (100%) . The lower reactivity of this compound may stem from steric hindrance or electronic effects.
Sensor Selectivity
Physical Properties
Pyrolysis Behavior
While 2,3-naphthalenediol forms mobile layers on SiO₂ and Al₂O₃ supports during pyrolysis, this compound’s behavior remains unstudied in this context. However, substituent positions critically influence carbonization: 2,3-naphthalenediol retains molecular mobility on SiO₂, whereas 1,4-naphthalenediol derivatives polymerize into humic-like materials .
Cytotoxicity
- 1,4-Naphthalenediol is highly toxic to rat cortical neurons (IC₅₀ < 10 μM), while 2,3- and 1,8-isomers exhibit low toxicity (IC₅₀ > 50 μM) .
Antioxidant Activity
- 2,3- and 1,8-Naphthalenediols provide superior cytoprotection against oxidative stress (induced by AAPH or glutamate) compared to (-)-epigallocatechin gallate (EGCG) .
- 1,5-Naphthalenediol inhibits nitric oxide production (IC₅₀: 28.1 μM) and exhibits cytostatic activity against cancer cells (IC₅₀: 31.1–41.6 μM) .
Table 1: Chemical Reactivity Comparison
Biological Activity
1,3-Naphthalenediol, also known as 1,3-dihydroxynaphthalene, is a polyphenolic compound with significant biological activity. This article explores its antioxidant properties, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula and is characterized by two hydroxyl groups located at the 1 and 3 positions of the naphthalene ring. This structure contributes to its reactivity and biological properties, particularly its ability to act as a hydrogen atom donor.
Antioxidant Activity
Hydrogen Atom Transfer Mechanism
Research indicates that this compound exhibits potent hydrogen atom transfer (HAT) capabilities. It has been shown to effectively scavenge free radicals, which is crucial for its antioxidant activity. The rate constants for HAT reactions involving this compound are comparable to those of well-known antioxidants like vitamin E .
Comparative Antioxidant Studies
In comparative studies, this compound demonstrated superior antioxidant activity compared to catechols and other monophenolic antioxidants. For instance, it was found to have a higher rate constant for peroxyl radical trapping than catechol derivatives . The antioxidant capacity of this compound can be attributed to its ability to donate hydrogen atoms efficiently, thus neutralizing reactive oxygen species (ROS).
Therapeutic Applications
Potential Health Benefits
The biological activities of this compound extend beyond antioxidant properties. It has been investigated for potential applications in:
- Anti-inflammatory effects: Studies suggest that naphthalenediols may inhibit inflammatory pathways.
- Antimicrobial activity: Some research indicates that naphthalenediols possess antimicrobial properties against various pathogens.
- Cancer research: There is emerging evidence that compounds like this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .
Case Studies and Experimental Data
A summary of key findings from various studies on the biological activity of this compound is presented in the following table:
Analytical Techniques
Recent studies have employed advanced analytical techniques to assess the biological activity of naphthalenediols. For instance, sweeping-micellar electrokinetic chromatography (MEKC) has been utilized for rapid screening of various naphthalenediols in cosmetic products . This method allows for efficient separation and quantification of these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-Naphthalenediol, and how is purity ensured?
this compound is synthesized via two primary routes:
- Decarboxylation of 1,3-dihydroxy-2-naphthoic acid : This method involves heating the precursor under controlled conditions to remove the carboxyl group .
- Multi-step synthesis from acetylated intermediates : Acetyl groups are introduced (e.g., via acetylation with benzoyl chloride), followed by cyclization in concentrated sulfuric acid and purification using barium hydroxide and sodium bisulfite .
Purity control involves melting point analysis (124–125°C) and chromatographic techniques (HPLC), with ≥98% purity often confirmed by IR identity tests .
Q. How is this compound characterized in laboratory settings?
Key characterization methods include:
- Spectroscopy : IR confirms hydroxyl and aromatic ring signatures .
- Chromatography : HPLC with retention time calibration (logP ~1.5–2.0) ensures compound identity .
- Mass spectrometry : NIST-standardized electron ionization spectra provide molecular weight (160.17 g/mol) and fragmentation patterns .
Q. What are the regulatory considerations for handling this compound?
this compound is listed in GB/T 35824-2018 (Chinese industrial standards) as a restricted component in dyes due to potential toxicity. Researchers must adhere to:
- Safety protocols : Use PPE (gloves, masks) and avoid skin contact .
- Waste disposal : Segregate chemical waste for professional treatment to prevent environmental release .
Advanced Research Questions
Q. How do synthetic methodologies impact the yield and scalability of this compound?
- Traditional synthesis (e.g., decarboxylation) achieves ~70–80% yield but requires harsh acids (H₂SO₄) and generates byproducts .
- Catalytic aerobic oxidation : Emerging methods using N-hydroxyphthalimide (NHPI) and AIBN catalysts achieve >90% yield under mild conditions (75°C, air pressure) .
Key trade-offs : Catalytic methods improve scalability but demand precise solvent selection (e.g., CH₃CN) and catalyst loading optimization .
Q. How does the hydroxyl group positioning influence the biological activity of naphthalenediol isomers?
- Cytotoxicity : this compound exhibits lower toxicity (IC₅₀ >100 µM in neurons) compared to 1,4- and 1,2-isomers, which show neurotoxicity at 10–50 µM .
- Antioxidant activity : 2,3- and 1,8-isomers outperform EGCG in protecting neurons from peroxyl radicals (e.g., 85% cell viability at 10 µM vs. 60% for EGCG) .
Mechanistic insight : Stabilization via intramolecular hydrogen bonding in 1,3-isomer reduces quinone formation, mitigating oxidative stress .
Q. How can this compound be utilized in enantioselective drug synthesis?
this compound serves as a precursor for cyclopropa[1,2-c]benzindol-4-one (CBI) , a DNA-alkylating agent. Key steps include:
- Chiral resolution : Enantiomers (12S/12R) are synthesized from this compound derivatives, with 12S showing 10× higher DNA-binding affinity due to minor groove positioning .
- Application : CBI conjugates enable targeted alkylation of sequences like 5’-TGACCA-3’, useful in cancer therapy research .
Q. How do thermodynamic properties inform solvent selection for this compound reactions?
- Phase stability : The compound’s solid-phase enthalpy (−309.80 kJ/mol) favors crystallization in polar solvents (e.g., ethanol/water mixtures) .
- Solubility : High solubility in water (25 g/L at 25°C) and ether enables versatile reaction media, though acetonitrile is preferred for catalytic oxidations .
Q. Data Contradictions and Research Gaps
Q. Why do cytotoxicity studies report conflicting results for this compound isomers?
- Experimental variability : Studies using PC-12 cells vs. primary cortical neurons show differing toxicity thresholds due to metabolic differences .
- Oxidative stress models : AAPH (peroxyl radical generator) and glutamate (excitotoxicity) yield divergent EC₅₀ values, highlighting context-dependent activity .
Q. What computational tools predict this compound’s chromatographic behavior?
- Retention projection models : Nonlinear regression of logk vs. solvent composition predicts HPLC retention times (±2% accuracy) but requires calibration with 19 reference compounds (e.g., diphenylamine, curcumin) .
- Limitations : Co-elution risks exist for structurally similar diols (e.g., 1,5- vs. 1,8-naphthalenediol), necessitating tandem MS validation .
Q. Methodological Recommendations
- Synthetic optimization : Prioritize catalytic oxidation (NHPI/AIBN) for scalability .
- Toxicity screening : Use primary neurons and multiple stressors (AAPH, glutamate) to capture full bioactivity profiles .
- Analytical rigor : Combine HPLC, IR, and MS with thermodynamic data to resolve isomer ambiguities .
Properties
IUPAC Name |
naphthalene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOMNEFVDUTJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059631 | |
Record name | 1,3-Naphthalenediol | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear solid; [Hawley] Tan powder; [MSDSonline] | |
Record name | Naphthoresorcinol | |
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Vapor Pressure |
0.00000715 [mmHg] | |
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CAS No. |
132-86-5 | |
Record name | 1,3-Dihydroxynaphthalene | |
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Record name | 1,3-Naphthalenediol | |
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Record name | 1,3-Naphthalenediol | |
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Record name | Naphthalene-1,3-diol | |
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Retrosynthesis Analysis
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